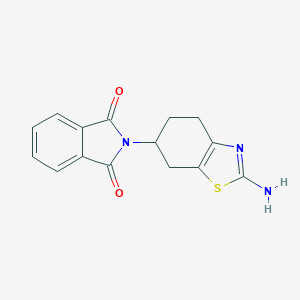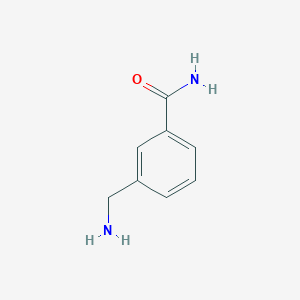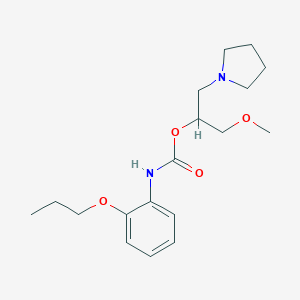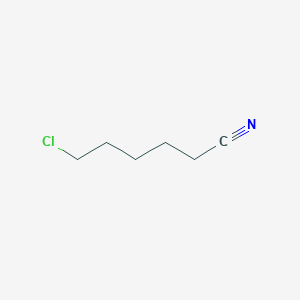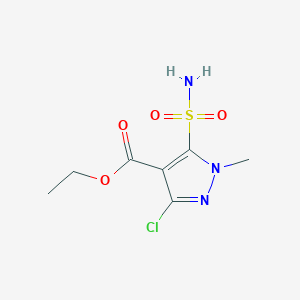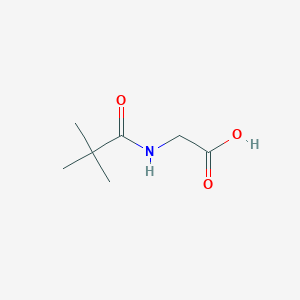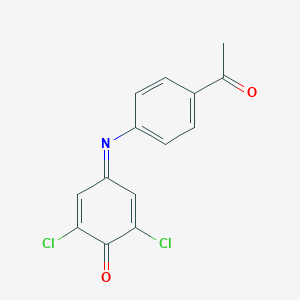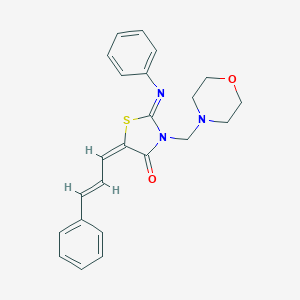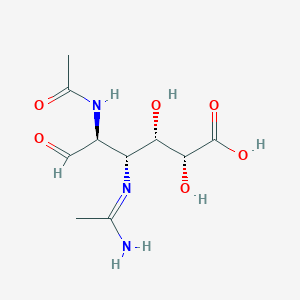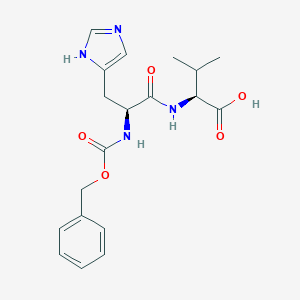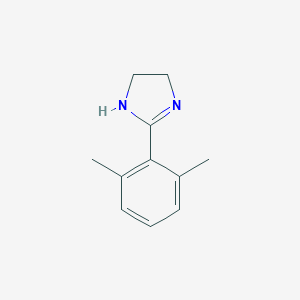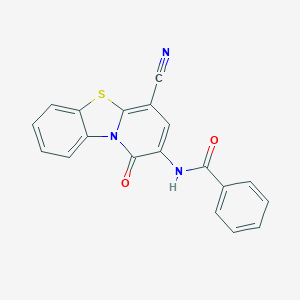
2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, also known as BC-11, is a small molecule with potential applications in the field of cancer research. BC-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is not fully understood, but it is thought to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation, and its overexpression has been linked to cancer progression. By inhibiting CK2, 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole may prevent cancer cells from dividing and proliferating, leading to reduced tumor growth.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have other biochemical and physiological effects. For example, 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to inhibit the activity of the enzyme chitinase, which is involved in inflammation and immune response. 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to inhibit the growth of the malaria parasite, making it a potential candidate for the development of new anti-malarial drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one limitation of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. One area of interest is the development of new anti-cancer drugs based on the structure of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. Another potential direction is the study of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole's effects on other diseases and conditions, such as inflammation and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole and its potential side effects.
Synthesemethoden
The synthesis of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole involves several steps, including the condensation of 2-aminobenzimidazole with ethyl cyanoacetate, followed by the addition of benzoyl chloride and sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole.
Wissenschaftliche Forschungsanwendungen
2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole inhibits the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor effects of 2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, with reduced tumor growth observed in mouse models of breast and lung cancer.
Eigenschaften
CAS-Nummer |
103897-17-2 |
|---|---|
Produktname |
2-Benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole |
Molekularformel |
C19H11N3O2S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H11N3O2S/c20-11-13-10-14(21-17(23)12-6-2-1-3-7-12)18(24)22-15-8-4-5-9-16(15)25-19(13)22/h1-10H,(H,21,23) |
InChI-Schlüssel |
KAXHLAWYOJLEFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N |
Andere CAS-Nummern |
103897-17-2 |
Synonyme |
2-benzamido-4-cyano-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole BCOPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



